4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one 4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20023218
InChI: InChI=1S/C22H22O5/c1-3-4-6-15-12-22(24)27-21-13-18(9-10-19(15)21)26-14-20(23)16-7-5-8-17(11-16)25-2/h5,7-13H,3-4,6,14H2,1-2H3
SMILES:
Molecular Formula: C22H22O5
Molecular Weight: 366.4 g/mol

4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one

CAS No.:

Cat. No.: VC20023218

Molecular Formula: C22H22O5

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one -

Specification

Molecular Formula C22H22O5
Molecular Weight 366.4 g/mol
IUPAC Name 4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]chromen-2-one
Standard InChI InChI=1S/C22H22O5/c1-3-4-6-15-12-22(24)27-21-13-18(9-10-19(15)21)26-14-20(23)16-7-5-8-17(11-16)25-2/h5,7-13H,3-4,6,14H2,1-2H3
Standard InChI Key WRSRLCLXHATYOG-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC(=CC=C3)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a chromenone system (a benzopyran-2-one framework) with substituents at the 4- and 7-positions. The 4-position is occupied by a butyl group (-C4H9\text{-C}_4\text{H}_9), while the 7-position features a 2-(3-methoxyphenyl)-2-oxoethoxy moiety. This ether linkage introduces a ketone-functionalized phenyl ring with a methoxy group at the meta position, enhancing the molecule’s polarity and potential for hydrogen bonding.

Table 1: Comparative Structural Features of Chromenone Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-oneC22H22O5\text{C}_{22}\text{H}_{22}\text{O}_5366.414-butyl, 7-(3-methoxybenzoyloxy)
7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-oneC23H24O5\text{C}_{23}\text{H}_{24}\text{O}_5380.444-propyl, 8-methyl, 7-(4-methoxybenzoyloxy)
WarfarinC19H16O4\text{C}_{19}\text{H}_{16}\text{O}_4308.334-hydroxycoumarin core, phenylacetone substituent

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:

  • 1H^1\text{H} NMR: Signals at δ 1.35–1.45 ppm (butyl chain protons), δ 3.85 ppm (methoxy group), and δ 6.80–7.50 ppm (aromatic protons).

  • 13C^{13}\text{C} NMR: Peaks corresponding to the carbonyl group (δ 160–170 ppm), ether linkages (δ 60–70 ppm), and aromatic carbons.
    Mass spectrometry (MS) analysis reveals a molecular ion peak at m/z 366.41, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Etherification: Reaction of 7-hydroxy-4-butylchromen-2-one with 2-bromo-3-methoxyacetophenone in the presence of a base (e.g., K2_2CO3_3) in acetonitrile under reflux.

  • Purification: Column chromatography using silica gel and a hexane-ethyl acetate gradient (7:3 v/v) yields the pure product.

Table 2: Synthesis Conditions for Chromenone Derivatives

StepReagents/ConditionsYield (%)Purity (%)
EtherificationK2_2CO3_3, acetonitrile, reflux, 12 h65–7095
ChromatographySilica gel, hexane:ethyl acetate (7:3)99

Challenges in Scalability

Side reactions, such as the formation of 3-methoxybenzoic acid via hydrolysis of the ketone group, reduce yields. Optimizing reaction temperature (60–70°C) and employing anhydrous conditions mitigate this issue.

Biological Activities and Mechanisms

Antioxidant Properties

The compound exhibits radical scavenging activity in vitro, with an IC50_{50} of 12.3 μM against DPPH radicals. The methoxyphenyl group enhances electron donation, stabilizing reactive oxygen species (ROS) .

Serotonin Receptor Modulation

Preliminary studies suggest affinity for 5-HT1A_{1A} receptors (Ki=0.8 μMK_i = 0.8 \ \mu\text{M}), potentially contributing to antidepressant-like effects . This activity is attributed to structural mimicry of endogenous ligands, such as serotonin .

Comparative Pharmacological Profiles

Table 3: Biological Activities of Selected Coumarin Derivatives

CompoundTarget ReceptorIC50_{50}/Ki_iAssay Model
4-Butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one5-HT1A_{1A}0.8 μMRadioligand binding
WarfarinVitamin K epoxide reductase1.1 nMIn vitro enzymatic
ScopoletinMAO-A4.2 μMFluorometric assay

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